2,3-Dihydro-1,4-benzodioxin-2-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone
Overview
Description
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. The reaction is carried out under constant stirring at room temperature, resulting in the formation of the parent sulfonamide compound . This intermediate is then further reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The benzodioxin ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl or aralkyl halides, with DMF as the solvent and LiH as the base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various N-substituted derivatives of the parent compound .
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: It is used in studies exploring its antibacterial and antifungal properties.
Chemical Research: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective alpha-1 adrenoceptor antagonist, which helps in relaxing smooth muscles . The compound’s sulfonamide group is crucial for its biological activity, as it can inhibit enzymes involved in folic acid synthesis, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the piperazine and sulfonamide groups.
6-Acetyl-1,4-benzodioxane: Another related compound with an acetyl group instead of the piperazine moiety.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(phenylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of a benzodioxin ring, a piperazine moiety, and a sulfonamide group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(18-14-25-16-8-4-5-9-17(16)26-18)20-10-12-21(13-11-20)27(23,24)15-6-2-1-3-7-15/h1-9,18H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJQCUNAOPLBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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